molecular formula C8H13N5 B13719406 6-(1-Piperidinyl)-2,4-pyrimidinediamine

6-(1-Piperidinyl)-2,4-pyrimidinediamine

Cat. No.: B13719406
M. Wt: 179.22 g/mol
InChI Key: DVCLGDDFGUFHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diamino-6-piperidinopyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is known for its significant pharmacological properties and is a key intermediate in the synthesis of various therapeutic agents. It is structurally characterized by a pyrimidine ring substituted with amino groups at the 2 and 4 positions and a piperidine ring at the 6 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-6-piperidinopyrimidine typically involves the following steps:

Industrial Production Methods: Industrial production of 2,4-diamino-6-piperidinopyrimidine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2,4-Diamino-6-piperidinopyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2,4-diamino-6-piperidinopyrimidine 3-oxide.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

    Cyclization: The compound can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

Major Products:

    Oxidation: 2,4-Diamino-6-piperidinopyrimidine 3-oxide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Cyclization: Fused pyrimidine ring systems.

Scientific Research Applications

2,4-Diamino-6-piperidinopyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hypertension and hair loss.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-diamino-6-piperidinopyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    Minoxidil: A well-known vasodilator and hair growth stimulant, structurally similar to 2,4-diamino-6-piperidinopyrimidine.

    Trimethoprim: An antibacterial agent with a similar pyrimidine core structure.

Uniqueness: 2,4-Diamino-6-piperidinopyrimidine is unique due to its dual pharmacological properties as both a vasodilator and a hair growth stimulant. Its structural features allow it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C8H13N5

Molecular Weight

179.22 g/mol

IUPAC Name

6-pyrrolidin-1-ylpyrimidine-2,4-diamine

InChI

InChI=1S/C8H13N5/c9-6-5-7(12-8(10)11-6)13-3-1-2-4-13/h5H,1-4H2,(H4,9,10,11,12)

InChI Key

DVCLGDDFGUFHPE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=C2)N)N

Origin of Product

United States

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